Phenprocoumon

Übersicht

Beschreibung

Phenprocoumon is a long-acting oral anticoagulant belonging to the class of coumarin derivatives. It is primarily used for the prevention and treatment of thromboembolic disorders, such as venous thrombosis, thromboembolism, and pulmonary embolism. This compound acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X, which are essential for blood clotting .

Wirkmechanismus

Target of Action

Phenprocoumon primarily targets the enzyme Vitamin K epoxide reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the production of several clotting factors in the liver .

Mode of Action

This compound acts as an antagonist of Vitamin K . It inhibits VKOR, leading to a depletion of the reduced form of vitamin K (vitamin KH2) . This inhibition disrupts the vitamin K cycle, thereby reducing the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Vitamin K cycle . By inhibiting VKOR, this compound disrupts the cycle, leading to a decrease in the production of clotting factors II, VII, IX, and X, and anticoagulant proteins C and S . This results in a thinning of the blood, reducing the risk of thrombosis .

Pharmacokinetics

This compound is quickly and completely absorbed from the gut when taken orally . In the bloodstream, 99% of the drug binds to plasma proteins, mainly albumin . The liver enzymes CYP2C9 and CYP3A4 metabolize this compound into various hydroxyl derivatives . These metabolites are then conjugated to a small extent to glucuronic acid . The elimination half-life of this compound is between 5 and 6 days .

Result of Action

The primary result of this compound’s action is a reduction in blood clotting . By inhibiting the production of clotting factors, this compound thins the blood, reducing the risk of thromboembolic events such as venous thrombosis, thromboembolism, and pulmonary embolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, combination with other drugs, including herbal remedies, alcohol consumption, obesity, or infectious processes may facilitate a this compound-related allergic reaction . Furthermore, genetic factors such as polymorphisms in VKORC1 and CYP2C9 can significantly influence the dose requirements of this compound .

Biochemische Analyse

Biochemical Properties

Phenprocoumon plays a significant role in biochemical reactions, particularly in the coagulation cascade. It inhibits the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S . This inhibition results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin .

Cellular Effects

The effects of this compound on cells are primarily related to its anticoagulant properties. By inhibiting the synthesis of vitamin K-dependent coagulation factors, this compound influences cell function by reducing the ability of blood to clot .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone. Vitamin K hydroquinone is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on the N-terminal regions of vitamin K-dependent proteins, including the coagulation factors II, VII, IX, and X .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. Analysis of enantiomeric metabolite ratios after a single oral dose of this compound revealed changes over time with an overall preponderance of the respective ® enantiomers .

Metabolic Pathways

This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9 . The metabolites of this compound include 4’-, 6-, and 7-hydroxythis compound, and two other monohydroxylated metabolites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenprocoumon can be synthesized through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with 1-phenylpropan-1-one in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction yields this compound as a white crystalline solid .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Phenprocoumon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: It can be reduced to form reduced metabolites.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro groups.

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites, which are typically inactive and excreted from the body .

Wissenschaftliche Forschungsanwendungen

Phenprocoumon has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of vitamin K antagonists.

Biology: this compound is used to investigate the role of vitamin K in various biological processes.

Medicine: It is extensively studied for its anticoagulant properties and its use in the treatment of thromboembolic disorders.

Industry: This compound is used in the pharmaceutical industry for the development of anticoagulant drugs .

Vergleich Mit ähnlichen Verbindungen

Phenprocoumon is often compared with other vitamin K antagonists, such as warfarin and acenocoumarol. While all three compounds inhibit vitamin K epoxide reductase, this compound has a longer half-life and a more stable anticoagulant effect compared to warfarin and acenocoumarol. This makes this compound preferable for patients requiring long-term anticoagulation therapy .

Similar Compounds

- Warfarin

- Acenocoumarol

- Dicoumarol

- Coumatetralyl

This compound’s unique pharmacokinetic properties, such as its longer half-life and stable anticoagulant effect, distinguish it from other similar compounds .

Biologische Aktivität

Phenprocoumon is a coumarin derivative primarily used as an anticoagulant in the management of thromboembolic disorders. Its biological activity stems from its ability to inhibit vitamin K-dependent clotting factors, ultimately affecting coagulation pathways. This article delves into the pharmacodynamics, pharmacokinetics, clinical implications, and case studies surrounding this compound.

This compound exerts its anticoagulant effects by inhibiting vitamin K epoxide reductase (VKOR), which is crucial for the regeneration of reduced vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S. The result is a reduction in thrombin generation and clot formation, thereby lowering the risk of thrombosis .

Pharmacokinetics

- Absorption : this compound has a bioavailability close to 100%, indicating efficient absorption when administered orally.

- Protein Binding : It exhibits high protein binding (approximately 99%), which can influence its pharmacological effects and interactions with other drugs.

- Metabolism : The compound is predominantly metabolized by cytochrome P450 2C9, leading to inactive hydroxylated metabolites. Genetic polymorphisms in CYP2C9 significantly affect drug clearance and response .

- Half-life : The elimination half-life ranges from 5 to 6 days, allowing for once-daily dosing in clinical settings.

Efficacy and Safety

- Risk of Bleeding : A large cohort study involving over 246,000 patients highlighted the incidence of serious bleeding complications associated with this compound therapy. The overall incidence rate was approximately 2.79 hospitalizations for bleeding per 100 patient-years, with gastrointestinal bleeding being the most common cause .

- Comparative Studies : In a retrospective analysis comparing this compound to direct oral anticoagulants (DOACs) during catheter ablation procedures for atrial fibrillation (AF), DOACs were associated with a lower risk of thromboembolic events compared to this compound (1.2% vs. 2.2%) .

- Switching Anticoagulants : A study on patients switching from acenocoumarol to this compound demonstrated initial declines in time in therapeutic range (TTR) but showed improvements over time, suggesting that careful monitoring is essential during transitions between anticoagulants .

Adverse Effects

This compound is associated with several adverse effects primarily related to its anticoagulant properties:

- Bleeding Risks : The most significant risk is bleeding, which can be severe and life-threatening.

- Drug Interactions : Co-administration with other medications that affect CYP2C9 or VKOR can lead to increased bleeding risks or reduced efficacy .

Case Study 1: Elderly Patient Management

An elderly patient on this compound for atrial fibrillation experienced recurrent gastrointestinal bleeding. Adjustments were made to their dosage based on INR monitoring, highlighting the importance of individualized therapy in older populations who may have varying sensitivities to anticoagulation.

Case Study 2: Pharmacogenomic Considerations

A study involving patients with known genetic variants of CYP2C9 and VKORC1 showed that those with certain alleles required significantly different doses of this compound to achieve therapeutic INR levels. This underscores the necessity of genetic screening in optimizing anticoagulation therapy .

Eigenschaften

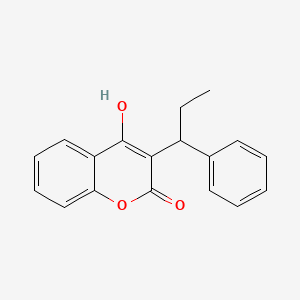

IUPAC Name |

4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023459 | |

| Record name | Phenprocoumon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenprocoumon inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, The disposition of a single intravenous bolus dose of 10 mg vitamin K1 and vitamin K1-2,3-epoxide were studied in two healthy subjects without and with 12 hr pretreatment dose of phenprocoumon (0.4 mg/kg). For each compound administered alone the plasma concn-time profile was adequately fitted by a biexponential equation, with an avg terminal half-life of 2.0 and 1.15 hr for the administered vitamin K and its 2,3-epoxide respectively. While vitamin K1 was measurable in plasma following admin of vitamin K1-2,3-epoxide, the epoxide was not detectable following admin of vitamin K1. Following pretreatment with phenprocoumon and after iv admin of vitamin K1, both the avg half-life and area under the plasma concn-time profile of vitamin K1 were marginally reduced to 1.5 hr and 1.76 mg/l/hr respectively, while the plasma concn of vitamin K1-2,3-epoxide was readily measurable and its half-life markedly prolonged to 14.7 hr. Following pretreatment with phenprocoumon and after oral administration of vitamin K1-2,3-epoxide, no vitamin K1 was detectable in plasma and the half-life of the epoxide was 13.8 hr. Based on area considerations the data suggest that either phenprocoumon does more than just inhibit the reduction of vitamin K1-2,3-epoxide to vitamin K1, or that the simple model describing the interconversion between vitamin K1 and its epoxide is inadequate. The same conclusion is drawn from the analysis of comparable data in dogs... ., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |

CAS No. |

435-97-2 | |

| Record name | Phenprocoumon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenprocoumon [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenprocoumon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenprocoumon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROCOUMON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179-180 °C, 179.5 °C | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.